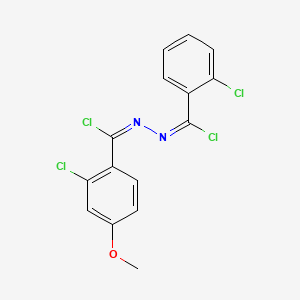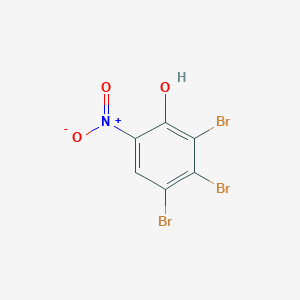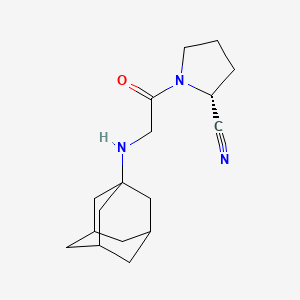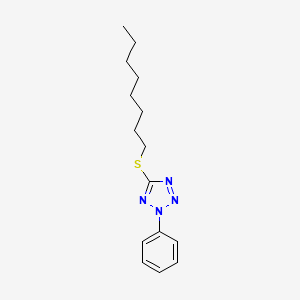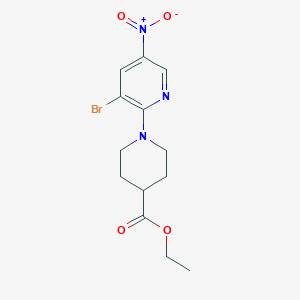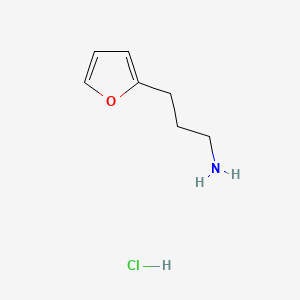
3-(2-Furyl)propan-1-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furyl)propan-1-amine Hydrochloride: is a chemical compound with the molecular formula C7H11NO·HCl and a molecular weight of 161.629 g/mol . It is a hydrochloride salt form of 3-(2-Furyl)propan-1-amine, which is characterized by the presence of a furan ring attached to a propanamine chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furyl)propan-1-amine Hydrochloride typically involves the reaction of 3-(2-Furyl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
3-(2-Furyl)propan-1-amine+HCl→3-(2-Furyl)propan-1-amine Hydrochloride
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Furyl)propan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Furan derivatives with various functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with different alkyl or acyl groups.
Scientific Research Applications
3-(2-Furyl)propan-1-amine Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)propan-1-amine Hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The furan ring and amine group play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical pathways involved in microbial resistance and other biological processes .
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-(furan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c8-5-1-3-7-4-2-6-9-7;/h2,4,6H,1,3,5,8H2;1H |
InChI Key |
DTJUOYBGZSRKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


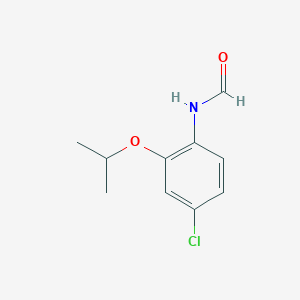
![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)

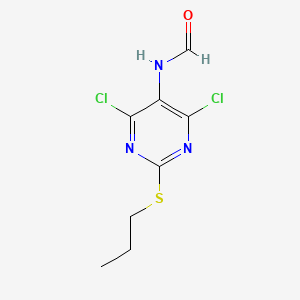
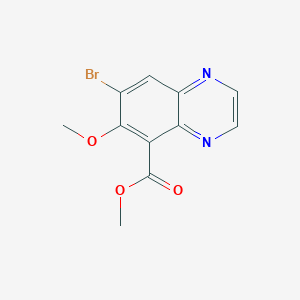
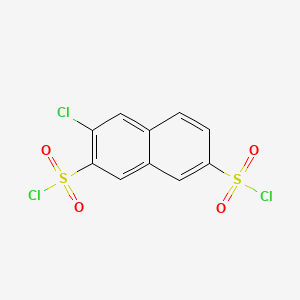
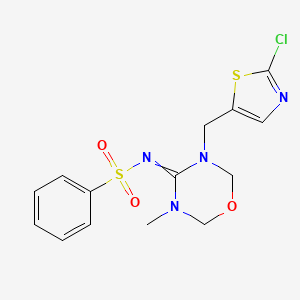
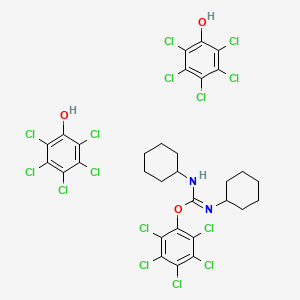
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
